molecular formula C23H22N4O3 B10899066 N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-(furan-2-yl)-3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-1-en-2-yl}benzamide

Cat. No.: B10899066
M. Wt: 402.4 g/mol
InChI Key: YVMUHKVRSKAADW-JZJYNLBNSA-N
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Description

“N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” is a complex organic compound that features a combination of furan, pyridine, piperazine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan and pyridine intermediates: These intermediates can be synthesized through standard organic reactions such as Friedel-Crafts acylation or alkylation.

    Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions.

    Piperazine incorporation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of “N~1~-((Z)-2-(2-FURYL)-1-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-1-ETHENYL)BENZAMIDE” lies in its combination of these structural features, which may confer specific properties such as binding affinity, reactivity, or biological activity that are not present in simpler or less complex analogs.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H22N4O3/c28-22(18-7-2-1-3-8-18)25-20(17-19-9-6-16-30-19)23(29)27-14-12-26(13-15-27)21-10-4-5-11-24-21/h1-11,16-17H,12-15H2,(H,25,28)/b20-17-

InChI Key

YVMUHKVRSKAADW-JZJYNLBNSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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